8-(Tributylstannyl)quinoline

Catalog No.
S731021
CAS No.
478282-21-2
M.F
C21H33NSn
M. Wt
418.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-(Tributylstannyl)quinoline

CAS Number

478282-21-2

Product Name

8-(Tributylstannyl)quinoline

IUPAC Name

tributyl(quinolin-8-yl)stannane

Molecular Formula

C21H33NSn

Molecular Weight

418.2 g/mol

InChI

InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-5,7H;3*1,3-4H2,2H3;

InChI Key

CFXBLYUOIPJSEG-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1N=CC=C2

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC2=C1N=CC=C2

8-(Tributylstannyl)quinoline is an organostannane reagent primarily utilized as a precursor for introducing the 8-quinolyl moiety in palladium-catalyzed Stille cross-coupling reactions. [REFS-1, REFS-2] This class of reagents is noted for its stability to air and moisture and its compatibility with a wide range of functional groups under mild reaction conditions. [3] These characteristics make it a valuable building block in the synthesis of complex molecules, particularly for applications in pharmaceuticals, functional materials, and as a precursor to specialized organometallic ligands where the 8-position substitution is critical for creating bidentate chelating structures. [REFS-4, REFS-5]

Substituting 8-(tributylstannyl)quinoline with a positional isomer (e.g., 2- or 5-stannylquinoline) is not viable, as it yields a structurally distinct final product with different chemical and physical properties. The C8-position offers unique steric hindrance and the potential for N,C-bidentate chelation, which is fundamental to its utility in ligand synthesis. [1] Furthermore, replacing this Stille reagent with its Suzuki coupling analog, quinoline-8-boronic acid, is a significant process decision, not a simple substitution. The Stille pathway avoids the strong bases required for activating boronic acids, which can be critical for substrates containing base-sensitive functional groups. [2] The choice between Stille and Suzuki reagents is therefore dictated by process compatibility and functional group tolerance, making them non-interchangeable for many applications. [3]

Precursor Suitability: Enables Synthesis of Key Bidentate Ligand Scaffolds

The 8-quinolyl group, installed using this reagent, provides a critical N,C-bidentate chelating scaffold. The nitrogen atom at position 1 and the C-C coupled substituent at position 8 work in concert to coordinate with transition metals. This specific geometry is fundamental to the function of many specialized ligands and complexes used in catalysis and materials science. [1] Alternative isomers, such as 2- or 5-substituted quinolines, do not provide this same strategically positioned, five-membered chelate ring structure, making 8-(tributylstannyl)quinoline the required precursor for these specific molecular architectures. [2]

Evidence DimensionStructural and Chelating Ability
Target Compound DataForms a stable 5-membered N,C-chelate ring with transition metals via the N1-quinoline and C8-substituent.
Comparator Or BaselineOther quinoline isomers (e.g., 2-, 3-, 5-, 6-stannylquinolines) do not form this specific bidentate scaffold.
Quantified DifferenceQualitative structural difference; enables a specific coordination mode unavailable to other isomers.
ConditionsCoordination chemistry with transition metal centers (e.g., Pt, Pd, Ni).

For applications requiring a rigid, bidentate 8-quinolyl ligand structure, this specific precursor is structurally non-negotiable.

Process Compatibility: Superior Performance vs. Suzuki Coupling for Certain Functionalized Substrates

In a direct comparison for the functionalization of a diazocine core, Stille coupling with an organostannane provided significantly higher yields than the corresponding Suzuki coupling with an organoborane for multiple substrates. For coupling with 4-bromobenzonitrile, the Stille reaction proceeded in 94% yield, whereas the Suzuki reaction yielded only 54%. Similarly, with methyl 4-bromobenzoate, the Stille coupling achieved a 91% yield compared to 0% for the Suzuki reaction. [1] This demonstrates the superior reliability of the Stille protocol for specific substrates, likely due to the instability of the boronic acid/ester or interference with the Suzuki catalytic cycle by certain functional groups. [REFS-1, REFS-2]

Evidence DimensionReaction Yield (%)
Target Compound DataStille Coupling (Organostannane): 94% (with 4-bromobenzonitrile); 91% (with methyl 4-bromobenzoate)
Comparator Or BaselineSuzuki Coupling (Organoborane): 54% (with 4-bromobenzonitrile); 0% (with methyl 4-bromobenzoate)
Quantified Difference+40% absolute yield (bromobenzonitrile); +91% absolute yield (bromobenzoate)
ConditionsCoupling with a functionalized diazocine core using Pd(PPh3)4 catalyst in dioxane at 110 °C.

This evidence justifies procuring the stannane reagent for processes involving substrates that are known to perform poorly or fail completely under Suzuki coupling conditions.

Processability & Handling: Reduced Volatility and Toxicity Profile vs. Trimethylstannyl Analogs

Compared to trimethylstannyl analogs, tributylstannyl reagents such as 8-(tributylstannyl)quinoline offer significant handling and processability advantages. Tributyltin compounds are generally less volatile and exhibit lower acute toxicity than the corresponding trimethyltin compounds. [1] This makes them preferable for laboratory and scale-up operations where ease of handling, reduced inhalation risk, and simplified purification of less volatile byproducts are critical procurement considerations. The higher boiling points of tributyltin byproducts (e.g., tributyltin chloride) facilitate their removal via distillation or chromatography compared to their more volatile trimethyltin counterparts. [2]

Evidence DimensionHandling Properties & Safety Profile
Target Compound DataTributylstannyl group: Lower volatility, lower acute toxicity.
Comparator Or BaselineTrimethylstannyl group: Higher volatility, higher acute toxicity.
Quantified DifferenceQualitative but established difference in physical and toxicological properties between tributyl and trimethyl organotin classes.
ConditionsStandard laboratory and industrial chemical handling procedures.

Choosing the tributylstannyl derivative can simplify handling protocols, enhance operator safety, and streamline downstream purification steps in a manufacturing or large-scale lab setting.

Core Precursor for Bidentate Ligands in Homogeneous Catalysis

This reagent is the designated choice for syntheses targeting catalysts or metal complexes that rely on the specific N,C-bidentate chelation provided by the 8-quinolyl scaffold. Its unique geometry is essential for controlling the electronic and steric environment of a metal center. [1]

Late-Stage Functionalization of Sensitive Pharmaceutical Intermediates

Ideal for cross-coupling reactions with complex, highly functionalized molecules where the alternative Suzuki coupling fails or gives low yields due to substrate sensitivity to basic conditions or boronic acid instability. [2]

Development of Novel Emitters and Hosts for Organic Electronics (OLEDs)

Serves as a key building block for constructing rigid, 8-substituted quinoline-based materials used in organic light-emitting diodes (OLEDs), where the specific substitution pattern is designed to tune photophysical and charge-transport properties. [3]

Wikipedia

8-(tributylstannyl)quinoline

Dates

Last modified: 08-15-2023

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